molecular formula C26H22FN3O3S B2870069 [5-(2-Fluorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol CAS No. 892415-14-4

[5-(2-Fluorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

Cat. No.: B2870069
CAS No.: 892415-14-4
M. Wt: 475.54
InChI Key: NGXUVEATPVGACB-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic system featuring a fused 2-oxa-4,6,13-triaza core with a hydroxymethyl group at position 11. Key substituents include:

  • (3-Methoxyphenyl)methylsulfanyl at position 7: Combines lipophilic (methoxy) and polarizable (sulfanyl) moieties, which may influence solubility and metabolic stability.
  • 14-Methyl group: Likely modulates steric hindrance and conformational flexibility.

The tricyclo[8.4.0.0^{3,8}]tetradecahexaen framework suggests rigidity, which could optimize target selectivity. Structural elucidation tools like SHELX and ORTEP are critical for validating such complex architectures.

Properties

IUPAC Name

[5-(2-fluorophenyl)-7-[(3-methoxyphenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O3S/c1-15-23-20(17(13-31)12-28-15)11-21-25(33-23)29-24(19-8-3-4-9-22(19)27)30-26(21)34-14-16-6-5-7-18(10-16)32-2/h3-10,12,31H,11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXUVEATPVGACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC=CC=C4F)SCC5=CC(=CC=C5)OC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [5-(2-Fluorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol (CAS Number: 892415-14-4) is a complex organic molecule with potential biological significance. This article explores its biological activity based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H22FN3O3SC_{26}H_{22}FN_{3}O_{3}S with a molecular weight of 475.5 g/mol. The structure features multiple functional groups including fluorophenyl and methoxyphenyl moieties, which may contribute to its biological interactions.

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The unique tricyclic structure may facilitate binding to these targets, influencing various biological processes.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive bacteria and certain strains of E. coli.

Microorganism Inhibition Concentration (ID50)
E. coli1×1071\times 10^{-7} M
S. faecium9×1089\times 10^{-8} M
Leukemia L-12101×1051\times 10^{-5} M

These findings suggest that the compound may possess potential as a therapeutic agent in treating bacterial infections .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. Preliminary results indicate that while the compound exhibits some cytotoxicity against leukemia cells (ID50 = 1×1051\times 10^{-5} M), its activity is notably less than that observed in antimicrobial assays .

Case Studies

  • Case Study on Antimicrobial Effectiveness :
    • In a controlled experiment, the compound was tested against several bacterial strains. Results demonstrated a marked inhibition of growth in S. faecium and E. coli, highlighting its potential as an antimicrobial agent.
  • Cytotoxicity Assessment :
    • A study conducted on leukemia cell lines showed that the compound's cytotoxic effects were dose-dependent but required higher concentrations compared to its antimicrobial activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name / ID Key Substituents Structural Features Potential Bioactivity Insights Reference
[5-(2-Fluorophenyl)-7-{[(3-methoxyphenyl)methyl]sulfanyl}-14-methyl-...]methanol (Target Compound) 2-Fluorophenyl, (3-methoxyphenyl)methylsulfanyl, hydroxymethyl Tricyclic core with fused oxa/aza rings Hypothesized enhanced target binding due to fluorine and sulfanyl groups; unknown experimental data. -
7-{[(2-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(4-methylphenyl)-...methanol (Analog 1) 4-Methylphenyl, (2-fluorophenyl)methylsulfanyl Similar tricyclic backbone; differing aryl and sulfanyl substituents Structural analog with unconfirmed activity; substituent variations may alter pharmacokinetics.
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 2,4-Difluorophenyl, phenylsulfonyl, triazole-thioether Triazole-thioether scaffold with fluorinated aryl groups Antimicrobial activity inferred from triazole-thioether motifs .
Polymethoxyflavonoids (e.g., nobiletin, tangeretin) Multiple methoxy groups on flavone backbone Planar aromatic systems with high lipophilicity Anti-inflammatory and anticancer activities via modulation of signaling pathways .

Key Observations:

Impact of Fluorine Substitution :

  • The target compound’s 2-fluorophenyl group contrasts with Analog 1’s 4-methylphenyl and the triazole derivative’s 2,4-difluorophenyl . Fluorine’s electron-withdrawing nature may enhance binding to aromatic residues in target proteins, as seen in kinase inhibitors.

Role of Sulfanyl and Methoxy Groups :

  • The (3-methoxyphenyl)methylsulfanyl group in the target compound combines a polarizable sulfur atom with a lipophilic methoxybenzyl chain. Similar sulfanyl motifs in triazole derivatives are associated with improved metabolic stability .

Tricyclic vs. Bicyclic Frameworks: The rigid tricyclic core of the target compound differs from the planar polymethoxyflavonoids . This rigidity may reduce off-target interactions but could limit solubility compared to flavonoid derivatives.

Bioactivity Clustering :

  • Compounds with related chemical structures (e.g., triazole-thioethers) often cluster in bioactivity profiles, suggesting shared modes of action . The target compound’s unique tricyclic system may confer distinct target selectivity.

Research Findings and Gaps

  • Synthetic Challenges : The preparation of tricyclic systems like the target compound requires precise control over ring-closure reactions, as demonstrated in triazole synthesis protocols .
  • Structural Validation : Tools like SHELXL and hydrogen-bonding pattern analysis are essential for confirming the stereochemistry of such complex molecules.
  • Unresolved Questions: No direct cytotoxicity or target-binding data exists for the target compound. Comparisons with polymethoxyflavonoids and triazole derivatives remain speculative without experimental validation.

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